molecular formula C20H20N2O4S2 B2910388 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-62-8

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2910388
CAS No.: 941901-62-8
M. Wt: 416.51
InChI Key: WZWZXTGEIWNTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound provided for research purposes. This acetamide derivative features a molecular formula of C20H20N2O4S2 and a molecular weight of 416.5 g/mol . Its structure incorporates a 3,4-dimethylphenyl-substituted thiazole ring connected to a (4-methoxyphenyl)sulfonyl group, a configuration of interest in medicinal chemistry and drug discovery for the development of novel bioactive molecules. Compounds within this structural class are frequently investigated for their potential interactions with biological targets, such as the beta-tubulin protein in parasites . Binding to beta-tubulin can disrupt the formation of microtubules, which are critical for cellular processes like division and intracellular transport, leading to the eventual death of the target organism . Researchers may explore this molecule as a key intermediate or lead compound in the synthesis and evaluation of new therapeutic agents. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic procedures or any form of human or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-4-5-15(10-14(13)2)18-11-27-20(21-18)22-19(23)12-28(24,25)17-8-6-16(26-3)7-9-17/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWZXTGEIWNTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Differences :

  • Piperazine-containing analogs (e.g., Compound 13) exhibit higher melting points (~290°C), suggesting greater crystallinity compared to the target compound (mp data unavailable) .

Sulfonyl vs. Chlorosulfonyl Analogues

describes 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS: 895459-53-7, MW: 420.9 g/mol).

Parameter Target Compound Chlorosulfonyl Analog
Substituent 4-Methoxyphenyl sulfonyl 4-Chlorophenyl sulfonyl
Molecular Weight 416.5 g/mol 420.9 g/mol
Electronic Effects Electron-donating (OCH₃) Electron-withdrawing (Cl)

The chloro analog’s higher molecular weight and electron-withdrawing group may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the methoxy variant .

Fluorophenyl and Methoxyphenyl Derivatives

highlights 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20, MW: 410.51 g/mol). Fluorine’s electronegativity increases metabolic stability and membrane permeability, whereas the target compound’s methoxy group may improve aqueous solubility but shorten half-life due to demethylation pathways .

Thiazolotriazole Hybrids

reports thiazolotriazole derivatives like Compound 26 (MW: 438.54 g/mol), which features a 4-methoxyphenyl group and a methylpiperazine-substituted acetamide.

Quinazolinone-Linked Acetamides

describes quinazolinone derivatives such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, MW: 446.30 g/mol, mp: 269°C). The quinazolinone core introduces additional hydrogen-bonding sites, which may enhance kinase inhibition but reduce synthetic accessibility compared to the simpler thiazole scaffold .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and efficacy based on diverse research findings.

  • Molecular Formula : C21H22N2O3S
  • Molecular Weight : 390.48 g/mol
  • CAS Number : 476673-62-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. The biological activity of this compound can be attributed to its ability to induce apoptosis and autophagy in cancer cells.

  • Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.
  • Autophagy Activation : It also promotes autophagy, a process that helps in the degradation and recycling of cellular components, which can contribute to cell survival under stress conditions.

Efficacy Against Cancer Cell Lines

Studies have evaluated the compound's potency against several cancer types:

Cancer Type Cell Line IC50 (µM) Mechanism
MelanomaA3756.5Apoptosis and autophagy induction
Pancreatic CancerPANC-17.2Cell cycle arrest and apoptosis
Chronic Myeloid Leukemia (CML)K5625.8Induction of apoptosis

Case Studies

  • Melanoma Treatment : In a study involving A375 xenograft models, this compound demonstrated a significant reduction in tumor growth, indicating its potential as an effective therapeutic agent for melanoma .
  • Multi-drug Resistant Cancers : The compound showed efficacy against resistant forms of cancer, suggesting it could be beneficial for patients with limited treatment options .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a promising candidate for further development in clinical settings.

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